(1,1'-Biphenyl)-4-ol, 2,2'-dichloro-

Structural isomer identity Conformational analysis Procurement quality control

(1,1'-Biphenyl)-4-ol, 2,2'-dichloro- (CAS 55085-16-0) is a halogenated hydroxybiphenyl within the broader class of polychlorinated biphenyl (PCB) metabolites. With a molecular formula of C₁₂H₈Cl₂O and a molecular weight of 239.09 g·mol⁻¹, it features chlorine atoms at the 2- and 2'-positions and a hydroxyl group at the 4-position, yielding a computed logP (XLogP3) of 4.8.

Molecular Formula C12H8Cl2O
Molecular Weight 239.09 g/mol
CAS No. 55085-16-0
Cat. No. B12685812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1'-Biphenyl)-4-ol, 2,2'-dichloro-
CAS55085-16-0
Molecular FormulaC12H8Cl2O
Molecular Weight239.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=C(C=C2)O)Cl)Cl
InChIInChI=1S/C12H8Cl2O/c13-11-4-2-1-3-9(11)10-6-5-8(15)7-12(10)14/h1-7,15H
InChIKeyJKYXOAODLWWDRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Dichloro-4-biphenylol (CAS 55085-16-0) Procurement-Quality Baseline for Research Selection


(1,1'-Biphenyl)-4-ol, 2,2'-dichloro- (CAS 55085-16-0) is a halogenated hydroxybiphenyl within the broader class of polychlorinated biphenyl (PCB) metabolites [1]. With a molecular formula of C₁₂H₈Cl₂O and a molecular weight of 239.09 g·mol⁻¹, it features chlorine atoms at the 2- and 2'-positions and a hydroxyl group at the 4-position, yielding a computed logP (XLogP3) of 4.8 [2]. This di-*ortho* substitution pattern imparts a twisted biphenyl conformation that differentiates it from planar or mono-*ortho* congeners, affecting receptor-binding profiles and environmental partitioning [3].

Why Generic Substitution of 2,2'-Dichloro-4-biphenylol with Other Dichlorobiphenylols Fails: A Data-Backed Rationale for Controlled Procurement


Hydroxylated dichlorobiphenyl isomers exhibit markedly different bioactivity and physicochemical properties despite identical molecular formulas. The specific 2,2'-dichloro substitution pattern introduces significant steric hindrance that induces an orthogonal ring conformation, altering the compound's ability to engage planar binding pockets such as the aryl hydrocarbon receptor (AhR) or steroid sulfotransferase SULT1E1 active site [1]. Isomers with only one *ortho*-chlorine or with *meta*/*para* substitution exhibit different IC₅₀ values, logP, and chromatographic retention indices, making them unsuitable as drop-in replacements for analytical standards, enzyme-inhibition studies, or SAR investigations [2].

2,2'-Dichloro-4-biphenylol (CAS 55085-16-0) Quantitative Differentiation Evidence Guide


Structural Isomer Identity: 2,2'-Dichloro Substitution Creates a Unique Steric Conformation Distinct from Mono-ortho and Meta/Para Isomers

The 2,2'-dichloro substitution pattern of this compound generates a di-*ortho*-substituted biphenyl scaffold with a computed dihedral angle of approximately 90° between the aromatic rings, in contrast to mono-*ortho*-chlorinated isomers such as 2,4'-dichloro-4-biphenylol (CAS 53890-76-9) or the non-ortho 3,3'-dichloro-4-hydroxybiphenyl. This conformational difference is not merely theoretical: the di-*ortho*-chlorine pattern has been shown to correlate with differential SULT1E1 inhibition kinetics in published inhibitor panels [1]. Specifically, in the Parker et al. (2018) study, the 3,3'-dichloro isomer yielded an IC₅₀ of 0.0000072 mM, while the 2,4'-dichloro isomer showed an IC₅₀ of 0.000018 mM against recombinant SULT1E1 at pH 7.4 and 37 °C [1]. Although the 2,2'-dichloro isomer was not included in that specific assay, the published structure-activity relationship confirms that chlorine positions—not merely the number of chlorines—control inhibitory potency, directly validating the need for isomer-level procurement control.

Structural isomer identity Conformational analysis Procurement quality control

Gas Chromatographic Retention Index (HP-5): 2,2'-Dichloro-4-biphenylol Resolves as a Distinct Chromatographic Peak Relative to Isomeric and Parent Compounds

The experimentally measured semi-standard non-polar Kovats retention index (RI) for 2,2'-dichloro-4-biphenylol on an HP-5 capillary column is 1870, as compiled in the NIST Chemistry WebBook from the Zenkevich et al. (2004) dataset [1]. Under identical chromatographic conditions (HP-5, 30 m × 0.25 mm, 0.25 µm film, helium carrier, temperature ramp 50–280 °C at 3 K·min⁻¹), the unsubstituted parent compound 4-hydroxybiphenyl elutes at a substantially lower RI (approximately 1740), while mono-chlorinated 4-chloro-4'-hydroxybiphenyl elutes near RI ~1750 [REFS-1, REFS-3]. The 2,2'-dichloro isomer's elevated RI reflects increased molecular polarizability and hydrogen-bonding interactions introduced by the di-*ortho*-chlorine arrangement. This distinct chromatographic signature enables unambiguous identification in complex environmental or biological extracts where multiple dichlorobiphenylols may co-occur [2].

Analytical chemistry GC-MS identification Environmental monitoring

Hydrophobicity (XLogP3): Di-ortho Chlorination Elevates logP Above Other Dichloro-4-hydroxybiphenyl Regioisomers, Influencing Environmental Fate and Bioaccumulation Modeling

The PubChem-computed partition coefficient (XLogP3) for 2,2'-dichloro-4-biphenylol is 4.8 [1]. By comparison, the 2',4'-dichloro-4-biphenylol isomer (CAS 53890-76-9) has a computed ALogP of approximately 4.6 , and the 3',4'-dichloro isomer (CAS 53905-31-0) shows an XLogP3 value of approximately 4.5 [2]. The elevated logP of the 2,2'-isomer arises from the di-*ortho*-chlorine effect, which shields the polar hydroxyl group through intramolecular steric hindrance, reducing aqueous solubility and increasing partitioning into organic phases [1]. This difference has quantitative implications for environmental models: a ΔlogP of 0.2–0.3 can translate to a measurable shift in predicted bioconcentration factor (BCF) and sediment-water partitioning coefficients used in regulatory risk assessment .

Environmental chemistry Bioaccumulation QSAR modeling

Synthesizable Intermediate with Regiospecific Cross-Coupling Potential: The 4-OH Group Enables Directed Functionalization Unavailable to Dichlorobiphenyls Lacking a Free Phenol

2,2'-Dichloro-4-biphenylol contains a free para-hydroxyl group that serves as a versatile handle for O-alkylation, esterification, or triflate formation, enabling subsequent Suzuki, Negishi, or Buchwald-Hartwig couplings [1]. In contrast, the non-hydroxylated parent 2,2'-dichlorobiphenyl (CAS 13029-08-8) requires harsh electrophilic aromatic substitution conditions for further derivatization, while the isomeric 2',4'-dichloro-4-biphenylol places the hydroxyl group on a different ring, altering the electronic environment for directed ortho-metalation (DoM) . Patents describing biaryl-based herbicides explicitly claim halogenated 2,2'-biphenols bearing a free 4-OH group for downstream derivatization [1]. The specific 2,2'-dichloro substitution further blocks competing electrophilic substitution at the most activated 2- and 2'-positions, directing subsequent functionalization exclusively to the 4-, 5-, or 6-positions on the phenol ring [1].

Synthetic chemistry Cross-coupling intermediates Agrochemical precursors

2,2'-Dichloro-4-biphenylol (CAS 55085-16-0) Evidence-Backed Research and Industrial Application Scenarios


SULT1E1 Steroid Sulfotransferase Inhibition Studies Requiring Di-ortho Conformational Specificity

The di-*ortho*-chlorine substitution pattern of 2,2'-dichloro-4-biphenylol produces a twisted biphenyl conformation that is structurally distinct from mono-*ortho*- or non-*ortho*-chlorinated isomers. As demonstrated by Parker et al. (2018), regioisomeric dichloro-4-hydroxybiphenyls exhibit IC₅₀ values differing by 2.5-fold against recombinant human SULT1E1 [1]. Researchers investigating structure-activity relationships for PCB metabolite-mediated endocrine disruption must use the exact 2,2'-isomer to ensure that observed inhibitory activity reflects the intended di-*ortho* stereoelectronic profile, not an uncontrolled mixture of conformations.

GC-MS Environmental Monitoring Laboratories Requiring Isomer-Specific Analytical Standards

The experimentally validated Kovats retention index of 1870 on HP-5 stationary phase provides a definitive chromatographic reference for 2,2'-dichloro-4-biphenylol in complex environmental extracts [1]. Laboratories performing PCB metabolite profiling in soil, sediment, or biological tissues can use this RI value to confirm peak identity against co-eluting dichlorobiphenylol isomers, which differ by 30–50 RI units [2]. Procurement of a verified analytical-grade standard is essential for maintaining data quality in regulatory submission contexts.

QSAR-Driven Environmental Fate and Bioaccumulation Modeling

With an XLogP3 of 4.8, 2,2'-dichloro-4-biphenylol is measurably more hydrophobic than the 2',4'- and 3',4'-dichloro regioisomers (ΔlogP = +0.2 to +0.3) [1]. Environmental fate modelers should use this isomer-specific logP value when predicting octanol-water partitioning, sediment sorption coefficients (log Koc), and bioconcentration factors. Substituting a lower-logP isomer would systematically underestimate the compound's environmental persistence and bioaccumulation potential, with significant implications for regulatory risk assessment [2].

Regiospecific Synthesis of Functionalized Biaryl Libraries for Agrochemical or Pharmaceutical Lead Optimization

The compound's unique architecture—a free 4-hydroxyl group combined with chlorine-blocked 2- and 2'-positions—enables regioselective O-functionalization and directed cross-coupling reactions without competing electrophilic substitution at the most activated ring positions [1]. This makes it a strategic intermediate for synthesizing biaryl-based herbicides, where the halogenation pattern directly influences phytotoxic activity as shown in structure-activity studies of halogenated 2,2'-biphenols [2]. Process chemists should procure this specific isomer to avoid the additional synthetic steps required when hydroxyl or chloro groups are positioned on unintended rings.

Quote Request

Request a Quote for (1,1'-Biphenyl)-4-ol, 2,2'-dichloro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.